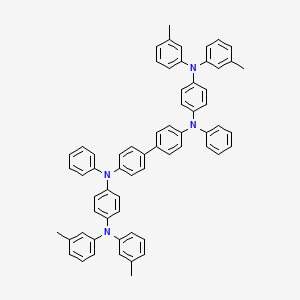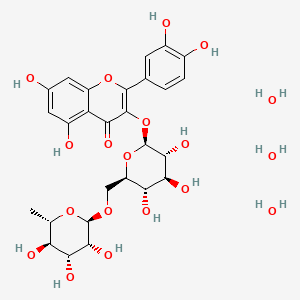
Rutin trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rutin trihydrate, also known as rutoside trihydrate, is a flavonoid glycoside that combines the flavonol quercetin and the disaccharide rutinose. It is found in a wide variety of plants, including citrus fruits, buckwheat, and asparagus. This compound is known for its antioxidant, anti-inflammatory, and anti-allergy properties .
Mechanism of Action
Target of Action
Rutin trihydrate, also known as quercetin-3-rutinoside trihydrate, is a flavonoid glycoside that interacts with various targets in the body . It has been found to interact with Carbonyl reductase [NADPH] 1 and Aldo-keto reductase family 1 member C3 . These enzymes play crucial roles in various biological processes, including the metabolism of xenobiotics in the body .
Mode of Action
This compound exhibits its effects through several mechanisms. It acts as a potent antioxidant , protecting the body’s cells from damage caused by harmful free radicals . Free radicals are unstable molecules that can cause oxidative stress and contribute to the development of various chronic diseases . This compound can also act as an antagonist of calmodulin , a protein that mediates the transfer of calcium ions (Ca2+) through cell membranes and initiates intracellular processes. By inhibiting calmodulin-dependent cellular enzymes, this compound can influence the permeability of cell membranes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to modulate numerous oncogenic and oncosuppressive signaling pathways, including those involved in apoptosis, inflammation, angiogenesis, and autophagy . For instance, this compound can regulate the production of inflammatory cytokines, helping to reduce inflammation in the body . It also has the ability to scavenge free radicals and metal ions, exhibiting antioxidant properties .
Pharmacokinetics
This compound is relatively poorly absorbed in the intestines . The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to counteract numerous cancers via several mechanisms such as cell cycle arrest, inflammation, malignant cell growth inhibition, oxidative stress, apoptosis induction, and angiogenesis modulation . These actions are mediated through the regulation of cellular signaling pathways . This compound also has the potential to regulate intercellular reactive oxygen species (ROS) and stress-induced apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the presence of other compounds in the diet. Additionally, the compound’s stability may be influenced by storage conditions . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Rutin trihydrate exhibits antioxidant, anti-inflammatory, anti-diabetic, and anti-carcinogenic properties . It interacts with free radicals and various protein systems to exhibit these properties . For instance, this compound can interact with enzymes such as cytochrome P 450 CYP3A4 and CYP1A2, affecting the concentration of drugs that are metabolized by these enzymes .
Cellular Effects
This compound has shown inhibitory effects on tumor growth and metastasis in various studies . It has been found to counteract several types of cancer through various mechanisms, including inhibition of malignant cell growth, induction of cell cycle arrest and apoptosis, and modulation of angiogenesis, inflammation, and oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to prevent GSK-3β (AkT target) phosphorylation via PI3K inhibition . Furthermore, it has been demonstrated that the Rutin-COS complex is formed through hydrogen bonds between the A, B rings of rutin and COS .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the spray-dried Rutin-COS showed increased water solubility, weakened bitterness, enhanced antioxidant and antibacterial activity compared to rutin . Moreover, this compound presents enterohepatic circulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, supplementing with 100 mg/kg rutin enhanced growth, antioxidant capacity, and intestinal health in yellow catfish . The administration of rutin at a dosage of 500 mg/kg did not yield any additional advantages but potentially exhibited adverse effects on yellow catfish .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to act as an antioxidant, which means it can help protect cells from damage caused by harmful free radicals . Furthermore, this compound can affect indirectly the concentration of drugs that are metabolized by enzymes such as cytochrome P 450 CYP3A4 and CYP1A2 .
Transport and Distribution
This compound is relatively poorly absorbed in the intestines. Microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall .
Subcellular Localization
It is known that this compound can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rutin trihydrate can be synthesized through various methods. One common method involves the extraction of rutin from plant sources such as buckwheat or citrus fruits. The extracted rutin is then purified and crystallized to obtain this compound. Another method involves the chemical synthesis of rutin from quercetin and rutinose under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale extraction from plant materials. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate rutin from the plant matrix. The extracted rutin is then subjected to purification processes, including filtration and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Rutin trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often require nucleophilic reagents such as sodium methoxide or potassium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of rutin, such as quercetin, which is obtained through the hydrolysis of this compound .
Scientific Research Applications
Rutin trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the calibration of instruments and validation of methods.
Biology: this compound is studied for its antioxidant properties and its ability to scavenge free radicals, which makes it useful in research on oxidative stress and aging.
Medicine: It is investigated for its potential therapeutic effects in treating conditions such as hypertension, diabetes, and neurodegenerative diseases.
Comparison with Similar Compounds
Rutin trihydrate is often compared with other flavonoids such as quercetin, kaempferol, and myricetin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its glycoside structure, which enhances its solubility and bioavailability .
List of Similar Compounds
Quercetin: A flavonol aglycone of rutin with strong antioxidant properties.
Kaempferol: A flavonoid with anti-inflammatory and anticancer activities.
Myricetin: A flavonoid known for its antioxidant and neuroprotective effects.
Properties
CAS No. |
207671-50-9 |
|---|---|
Molecular Formula |
C27H32O17 |
Molecular Weight |
628.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;hydrate |
InChI |
InChI=1S/C27H30O16.H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |
InChI Key |
PGHSKTKIQIBATG-ZAAWVBGYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O |
melting_point |
125 °C |
Key on ui other cas no. |
250249-75-3 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
0.125 mg/mL |
Origin of Product |
United States |
A: Rutin Trihydrate exhibits its protective effects by mitigating the oxidative stress caused by Cisplatin. Research using isolated perfused rat hearts demonstrated that this compound improved the reduced glutathione content and suppressed the elevated malondialdehyde levels induced by Cisplatin in the myocardium. [] This suggests that the beneficial effects of this compound are linked to its antioxidant properties.
A: Studies indicate that this compound, particularly at higher concentrations, can influence ruminal fermentation. In vitro experiments revealed that 50mg/g dry matter of this compound, along with buckwheat flowers and the total aerial fraction of the buckwheat plant, suppressed methane production per unit of total gas by more than 10%. [] This suggests a potential role for this compound in modulating rumen microbial activity.
ANone: The molecular formula of this compound is C27H30O16 • 3H2O. Its molecular weight is 664.58 g/mol.
A: Yes, this compound can be successfully formulated into emulgels to enhance its topical delivery. Research has shown that an optimized this compound emulgel exhibited desirable properties like good consistency, pH compatible with skin, high drug content, suitable viscosity, spreadability, and extrudability. [] This formulation also demonstrated promising in vitro drug release and stability over three months.
A: Yes, in silico studies have identified this compound as a potential α-amylase inhibitor. Molecular docking simulations revealed that this compound binds with high affinity (-12.162 kcal/mol) to the active site of α-amylase, suggesting its potential as a lead compound for developing antidiabetic drugs. []
A: Research suggests that the bioavailability of this compound can be enhanced by using alternative forms like Rutin–ethanolate. Studies showed that the oral bioavailability of Form Π (Rutin–ethanolate) was 2.04 times higher than that of Form Ι (this compound). [] This highlights the potential of utilizing different forms of Rutin to improve its absorption and overall efficacy.
A: Supplementing dairy cows with pure this compound at a dose of 100 mg/kg of body weight resulted in increased plasma glucose, β-hydroxybutyrate, and albumin levels. [] This suggests a potential metabolic effect of this compound on energy metabolism in dairy cows.
A: Yes, an optimized this compound emulgel demonstrated comparable anti-inflammatory activity to a marketed formulation in in vivo studies. [] This finding supports the potential of this compound as a therapeutic agent for inflammatory conditions.
A: Research indicates that this compound may have neuroprotective effects. Zebrafish larvae treated with 9.5 μM this compound in combination with 30 μM metformin displayed a significantly higher neuroprotective effect compared to larvae treated with metformin alone. []
A: Yes, in vitro studies have demonstrated that this compound, alongside other flavonoids and antioxidants like Vitamin C, can inhibit PMA-induced ROS production and NET formation in primary human neutrophils. [] This suggests a potential role for this compound in modulating immune responses associated with NET formation.
ANone: Several analytical techniques are employed for the analysis of this compound:
A: this compound's poor water solubility (0.125 mg/mL) hinders its local bioavailability and limits its efficacy, particularly for topical applications. [] Formulating this compound into emulgels or utilizing more soluble forms like Rutin–ethanolate can significantly improve its dissolution rate and enhance its bioavailability. [, ]
A: Yes, validated HPTLC methods have been developed for quantifying marker compounds, including this compound, in aqueous extracts of Hippophae rhamnoides leaves. These methods demonstrate good linearity, precision, accuracy, and sensitivity for the reliable quantification of this compound. []
A: Yes, research on this compound demonstrates significant cross-disciplinary involvement. Studies utilize expertise from fields like phytochemistry, pharmacology, toxicology, analytical chemistry, and food science, highlighting the interdisciplinary nature of exploring its properties and applications. [, , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


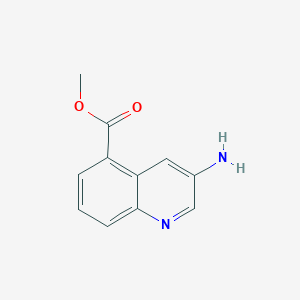
![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)
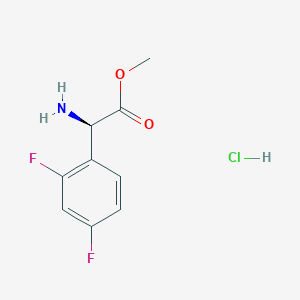

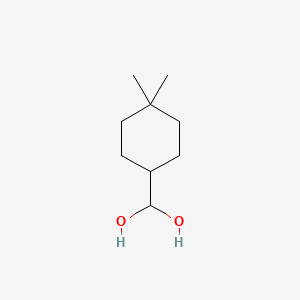
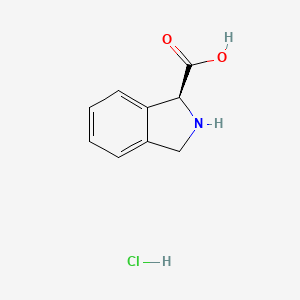

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B3028382.png)
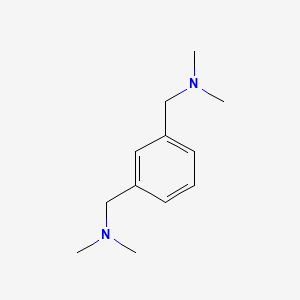


![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)
![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)
